NCI-60 Screening Activity of NSC 670226 (Target Compound) Is Publicly Unavailable, Precluding Quantitative Comparison
The target compound (CAS 1396713-67-9) is registered as NSC 670226 in the NCI Developmental Therapeutics Program, indicating it was submitted for 60-cell-line anticancer screening. However, the screening results (GI50, TGI, LC50 values) are not publicly accessible. Consequently, no quantitative comparison can be drawn against close structural analogs such as N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide (CAS 1428352-88-8) or N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide (CAS 1396631-58-5) [1].
| Evidence Dimension | NCI-60 in vitro anticancer activity (GI50, TGI, LC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Not available |
| Quantified Difference | Cannot be calculated |
| Conditions | NCI-60 60-cell-line panel; assay results for NSC 670226 not disclosed |
Why This Matters
Without public NCI-60 screening data, procurement decisions for anticancer screening campaigns lack quantitative justification and require de novo profiling.
- [1] JiangLab ChemoCommunity. Compound detail basis for NSC 670226. NSC identifier assignment. Accessed 2026-05-04. View Source
